molecular formula C10H13NO3 B1283329 5-Amino-3-methoxy-4-methylbenzoic acid methyl ester CAS No. 69660-37-3

5-Amino-3-methoxy-4-methylbenzoic acid methyl ester

Cat. No.: B1283329
CAS No.: 69660-37-3
M. Wt: 195.21 g/mol
InChI Key: LRFGDXCXNZOUAS-UHFFFAOYSA-N
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Description

5-Amino-3-methoxy-4-methylbenzoic acid methyl ester is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is known for its unique structure, which includes an amino group, a methoxy group, and a methyl group attached to a benzoic acid methyl ester core. It is used in various chemical and pharmaceutical applications due to its versatile reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-methoxy-4-methylbenzoic acid methyl ester typically involves the esterification of 5-Amino-3-methoxy-4-methylbenzoic acid. This can be achieved by reacting the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Amino-3-methoxy-4-methylbenzoic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-methoxy-4-methylbenzoic acid methyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy and methyl groups can enhance lipophilicity and membrane permeability. These interactions can modulate biochemical pathways and exert various biological effects .

Comparison with Similar Compounds

  • 5-Amino-3-methoxybenzoic acid methyl ester
  • 5-Amino-4-methylbenzoic acid methyl ester
  • 3-Methoxy-4-methylbenzoic acid methyl ester

Comparison: 5-Amino-3-methoxy-4-methylbenzoic acid methyl ester is unique due to the presence of both an amino group and a methoxy group on the benzoic acid methyl ester core. This combination of functional groups provides distinct reactivity and potential biological activity compared to similar compounds that may lack one or more of these groups .

Properties

IUPAC Name

methyl 3-amino-5-methoxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-8(11)4-7(10(12)14-3)5-9(6)13-2/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFGDXCXNZOUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563682
Record name Methyl 3-amino-5-methoxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69660-37-3
Record name Methyl 3-amino-5-methoxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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